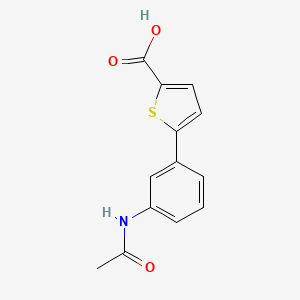

5-(3-Acetamidophenyl)thiophene-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(3-Acetamidophenyl)thiophene-2-carboxylic acid: is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of an acetamido group attached to the phenyl ring, which is further connected to the thiophene ring through a carboxylic acid group. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Acetamidophenyl)thiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the Paal-Knorr reaction , where a 1,4-dicarbonyl compound reacts with phosphorus pentasulfide (P4S10) to form the thiophene ring . Another method is the Gewald reaction , which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives often involves the use of transition metal-catalyzed reactions such as the Suzuki-Miyaura coupling. This method utilizes palladium catalysts to form carbon-carbon bonds between aryl halides and boronic acids under mild conditions . The choice of reagents and reaction conditions can be tailored to optimize yield and purity for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(3-Acetamidophenyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Halogenated and nitrated thiophene derivatives.

Scientific Research Applications

5-(3-Acetamidophenyl)thiophene-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active thiophene derivatives.

Industry: Utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)

Mechanism of Action

The mechanism of action of 5-(3-Acetamidophenyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, contributing to its biological activity. The carboxylic acid group can undergo ionization, facilitating interactions with positively charged sites on target molecules .

Comparison with Similar Compounds

Similar Compounds

Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.

Uniqueness

5-(3-Acetamidophenyl)thiophene-2-carboxylic acid is unique due to the presence of the acetamido group, which imparts specific biological activities and enhances its potential as a drug candidate. Its structural features allow for diverse chemical modifications, making it a versatile compound for various applications .

Biological Activity

5-(3-Acetamidophenyl)thiophene-2-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

The chemical structure of this compound features a thiophene ring substituted with an acetamidophenyl group and a carboxylic acid functional group. This structural configuration is pivotal for its biological activity.

Synthesis Methods

The synthesis of this compound typically involves nucleophilic substitution reactions, allowing for the introduction of various functional groups that can enhance biological activity. For instance, derivatives can be synthesized through reactions with different nucleophiles, which can lead to compounds with improved potency against cancer cells or pathogens .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including A549 lung adenocarcinoma cells.

- In Vitro Studies : In a study assessing the anticancer properties, compounds derived from similar structures exhibited significant cytotoxicity. For example, certain derivatives reduced cell viability to approximately 64% compared to control groups when tested at a concentration of 100 µM for 24 hours . The structure-activity relationship (SAR) indicated that modifications to the phenyl group could enhance activity.

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Remarks |

|---|---|---|---|

| This compound | A549 | TBD | Potential anticancer agent |

| Compound X | HepG2 | 1.2 | Enhanced activity with sorafenib |

| Compound Y | A549 | 66 | Significant cytotoxicity |

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus.

- Mechanism of Action : The antimicrobial effects are thought to be related to the disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways .

Table 2: Summary of Antimicrobial Activity

| Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus (MRSA) | TBD | Inhibitory against resistant strains |

| Klebsiella pneumoniae | TBD | Broad-spectrum activity |

Case Study: Anticancer Efficacy

In one notable case study, researchers treated A549 cells with this compound and observed a dose-dependent reduction in cell viability. The study utilized an MTT assay to quantify cell survival post-treatment, comparing results against standard chemotherapeutics like cisplatin .

Case Study: Antimicrobial Resistance

Another study investigated the compound's efficacy against resistant strains of Staphylococcus aureus. The results indicated that certain modifications to the thiophene structure significantly enhanced antimicrobial potency, suggesting a viable path for developing new antibiotics based on this scaffold .

Properties

CAS No. |

618890-09-8 |

|---|---|

Molecular Formula |

C13H11NO3S |

Molecular Weight |

261.30 g/mol |

IUPAC Name |

5-(3-acetamidophenyl)thiophene-2-carboxylic acid |

InChI |

InChI=1S/C13H11NO3S/c1-8(15)14-10-4-2-3-9(7-10)11-5-6-12(18-11)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17) |

InChI Key |

QWMLIMBCNBKZJM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=CC(=C1)C2=CC=C(S2)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.